Bis(pentabromophenyl) fumarate
Description
Bis(pentabromophenyl) fumarate is a brominated flame retardant (BFR) characterized by two pentabromophenyl groups attached to a fumarate ester backbone (C₄H₂O₄). The compound’s high bromine content (10 bromine atoms) contributes to its efficacy in suppressing combustion by releasing bromine radicals that interrupt fire propagation. It is primarily used in polymers, textiles, and electronic components to meet fire safety standards. Unlike ether- or ethane-linked BFRs, its ester functional group may influence its thermal stability, biodegradability, and environmental behavior .
Properties
CAS No. |
15108-51-7 |
|---|---|
Molecular Formula |
C16H2Br10O4 |
Molecular Weight |
1057.2 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentabromophenyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C16H2Br10O4/c17-5-7(19)11(23)15(12(24)8(5)20)29-3(27)1-2-4(28)30-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H/b2-1+ |
InChI Key |
DXPKDGZNZOIMJZ-OWOJBTEDSA-N |
SMILES |
C(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Isomeric SMILES |
C(=C/C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)\C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Canonical SMILES |
C(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Other CAS No. |
68091-86-1 15108-51-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between Bis(pentabromophenyl) fumarate and its analogues:
| Compound | Central Group | Functional Group | Bromine Atoms | Key Applications |
|---|---|---|---|---|
| This compound | Fumarate (C₄H₂O₄) | Ester | 10 | Polymers, electronics |
| Decabromodiphenyl ether (DecaBDE) | Diphenyl ether | Ether | 10 | Plastics, textiles |
| Decabromodiphenyl ethane (DBDPE) | Ethane (C₂H₄) | Alkane | 10 | Circuit boards, coatings |
Structural Implications :
Environmental and Health Profiles
DecaBDE (Bis(pentabromophenyl) ether)
- Regulatory Status : Restricted under EU REACH (Annex XVII) due to persistence, bioaccumulation, and toxicity (PBT) concerns. Prohibited in electronics (RoHS Directive) .
- Toxicity : Linked to endocrine disruption and neurodevelopmental effects in animal studies .
DBDPE (Ethane-1,2-bis(pentabromophenyl))
- Toxicity: Limited data, though preliminary studies suggest lower bioaccumulation than DecaBDE .
This compound
- Toxicity: Unstudied in-depth, though ester hydrolysis products (e.g., fumaric acid) are generally less toxic than brominated phenols from DecaBDE degradation .
Performance in Flame Retardancy
| Property | This compound | DecaBDE | DBDPE |
|---|---|---|---|
| LOI (%) | ~28 | ~30 | ~29 |
| UL-94 Rating | V-0 | V-0 | V-0 |
| Polymer Compatibility | Moderate (polar matrices) | High (non-polar) | High (non-polar) |
- Limitations: this compound’s polar ester group may reduce compatibility with non-polar polymers like polyethylene, limiting its use compared to DBDPE or DecaBDE .
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